molecular formula C21H37BrOS B14508377 [(4-Hydroxyphenyl)methyl](tetradecyl)sulfanium bromide CAS No. 63942-01-8

[(4-Hydroxyphenyl)methyl](tetradecyl)sulfanium bromide

Cat. No.: B14508377
CAS No.: 63942-01-8
M. Wt: 417.5 g/mol
InChI Key: GWUPJQCDVDDTJU-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)methylsulfanium bromide is an organic compound that features a sulfanium ion bonded to a long alkyl chain and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)methylsulfanium bromide typically involves the reaction of 4-hydroxybenzyl alcohol with tetradecyl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 4-hydroxybenzyl alcohol is replaced by the tetradecyl group, forming the sulfanium ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)methylsulfanium bromide undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfanium ion can be reduced to form thiols.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Thiols

    Substitution: Various substituted sulfanium compounds

Scientific Research Applications

(4-Hydroxyphenyl)methylsulfanium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)methylsulfanium bromide involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The phenolic group can also interact with proteins and enzymes, inhibiting their function.

Comparison with Similar Compounds

(4-Hydroxyphenyl)methylsulfanium bromide can be compared with other similar compounds such as:

  • (4-Hydroxyphenyl)methylsulfanium bromide
  • (4-Hydroxyphenyl)methylsulfanium bromide

Uniqueness

The uniqueness of (4-Hydroxyphenyl)methylsulfanium bromide lies in its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, making it particularly effective in disrupting biological membranes and enhancing its antimicrobial properties.

Properties

CAS No.

63942-01-8

Molecular Formula

C21H37BrOS

Molecular Weight

417.5 g/mol

IUPAC Name

(4-hydroxyphenyl)methyl-tetradecylsulfanium;bromide

InChI

InChI=1S/C21H36OS.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23-19-20-14-16-21(22)17-15-20;/h14-17,22H,2-13,18-19H2,1H3;1H

InChI Key

GWUPJQCDVDDTJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[SH+]CC1=CC=C(C=C1)O.[Br-]

Origin of Product

United States

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